molecular formula C17H20N2O3S B2609471 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 1704620-15-4

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2609471
CAS No.: 1704620-15-4
M. Wt: 332.42
InChI Key: HZSZTBLXRVLYAR-UHFFFAOYSA-N
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Description

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including the ring-opening polymerization of aziridines and the cyclization of appropriate precursors . The final step involves the coupling of the azetidine derivative with benzonitrile, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azetidine ring’s ring strain can facilitate interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azetidine ring, in particular, provides a unique structural motif that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

3-(3-cyclohexylsulfonylazetidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c18-10-13-5-4-6-14(9-13)17(20)19-11-16(12-19)23(21,22)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZTBLXRVLYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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